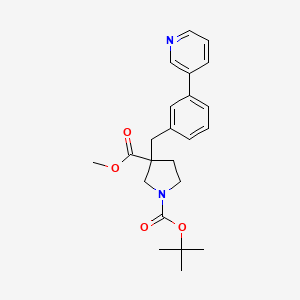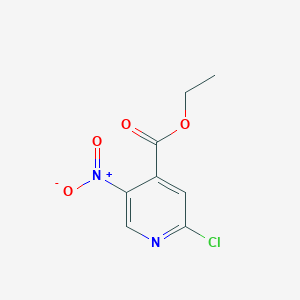
5-formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile
Vue d'ensemble
Description
5-Formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile is a heterocyclic compound that contains both a triazole ring and a benzonitrile moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Applications De Recherche Scientifique
5-Formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of action
The compound contains a 1,2,4-triazole ring, which is a common motif in many pharmaceuticals and agrochemicals. Compounds containing this ring often exhibit diverse biological activities, such as antifungal, antibacterial, and anti-inflammatory effects .
Mode of action
The exact nature of these interactions would depend on the specific targets of the compound .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Many triazole derivatives affect pathways related to inflammation, fungal growth, or bacterial replication .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological systems it interacts with. Triazole rings can enhance the lipophilicity of a compound, which may improve its absorption and distribution .
Result of action
The results of the compound’s action would depend on its specific targets and mode of action. For example, if it targets inflammatory pathways, it might reduce inflammation in the body .
Action environment
The action of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, its interactions with targets, and its overall efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile typically involves the cycloaddition reaction of nitrile precursors with reactive cumulenes. This method is widely used for the preparation of 1,2,4-triazole derivatives . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-Formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The triazole ring and benzonitrile moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives and benzonitrile compounds, which can have significant biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Di(1H-1,2,4-triazol-1-yl)benzonitrile
- 5-(3,5-Di(1H-1,2,4-triazol-1-yl)phenyl)-2H-tetrazole
- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one
Uniqueness
5-Formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile is unique due to the presence of both a formyl group and a triazole ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
5-formyl-2-(1,2,4-triazol-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O/c11-4-9-3-8(5-15)1-2-10(9)14-7-12-6-13-14/h1-3,5-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVOALNPKFRQPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C#N)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione](/img/structure/B1444637.png)

![3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B1444641.png)







![7-tert-butyl 4-ethyl 7H-pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate](/img/structure/B1444651.png)
![4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol](/img/structure/B1444652.png)


